molecular formula C17H16Cl2N2O3 B1225723 Parconazole CAS No. 61400-59-7

Parconazole

Cat. No. B1225723
CAS RN: 61400-59-7
M. Wt: 367.2 g/mol
InChI Key: SWKACZZMDOWWGU-RHSMWYFYSA-N
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Description

Parconazole is used in veterinary medicine as an oral fungicide with broad-spectrum activity against dermatophytes, yeasts, and other fungi . It does not have any antibacterial effect . The mechanism of action involves inhibition of the fungal cytochrome P450 dependent 14alpha-dimethylation of lanosterol to ergosterol .


Molecular Structure Analysis

This compound has a molecular formula of C17H16Cl2N2O3 . It has an average mass of 367.227 Da and a monoisotopic mass of 366.053802 Da . It has 2 defined stereocenters .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C17H16Cl2N2O3 . It has an average mass of 367.227 Da and a monoisotopic mass of 366.053802 Da . It has 2 defined stereocenters . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antifungal Activity

Parconazole, an imidazole derivative, exhibits broad-spectrum antifungal activity. Its mechanism, although not fully elucidated, likely involves inhibiting cytochrome P450 dependent 14 alpha-demethylation of lanosterol, crucial for ergosterol synthesis. This disruption in fungal cell membrane synthesis and integrity leads to altered cell permeability, loss of essential components, and inhibition of fungal cell growth (Definitions, 2020). Another study reiterates these findings, highlighting this compound's role in disrupting ergosterol synthesis, essential for fungal cell membrane stability, thereby inhibiting fungal growth (Definitions, 2020).

Antifungal Drug Delivery Systems

Innovative drug delivery systems, like microneedles, have been explored for antifungal drugs like miconazole, an imidazole with similarities to this compound. Microneedles, developed using micro-stereolithography and loaded with miconazole via inkjet printing, showed effective antifungal activity against Candida albicans. This study demonstrates the potential for advanced drug delivery systems in enhancing the efficacy of antifungal agents like this compound (Boehm et al., 2014).

Environmental Impact of Analytical Research on Azole Antifungals

A study assessing the environmental impact of analytical methods for voriconazole, another azole antifungal, highlights the importance of environmentally friendly practices in pharmaceutical research. This research is relevant for this compound due to its similar classification, emphasizing the need for eco-friendly methods in its analysis and production (Chanduluru & Sugumaran, 2022).

Applications Beyond Antifungal Activity

  • Antitumor Activity: Miconazole, structurally related to this compound, has been shown to possess antitumor effects. It induces cell cycle arrest and apoptosis in cancer cells, suggesting that this compound might also have potential applications in oncology (Wu et al., 2002).
  • Inhibition of Hedgehog Signaling Pathway: Itraconazole, another azole, inhibits the Hedgehog signaling pathway, crucial for basal cell carcinoma tumorigenesis. This suggests potential cancer therapeutic applications for this compound, given its structural similarity (Kim et al., 2014).

Mechanism of Action

Parconazole’s mechanism of action involves the inhibition of the fungal cytochrome P450 dependent 14alpha-dimethylation of lanosterol to ergosterol . This is a common mechanism of action for azole antifungal agents .

Safety and Hazards

Parconazole is of low acute toxicity . The oral LD50 varied between 200 and 550 mg/kg bw dependent on the animal species tested . It is extensively and rapidly metabolized .

properties

IUPAC Name

1-[[(2S,4R)-2-(2,4-dichlorophenyl)-4-(prop-2-ynoxymethyl)-1,3-dioxolan-2-yl]methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-2-7-22-9-14-10-23-17(24-14,11-21-6-5-20-12-21)15-4-3-13(18)8-16(15)19/h1,3-6,8,12,14H,7,9-11H2/t14-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKACZZMDOWWGU-RHSMWYFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016135
Record name Parconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61400-59-7, 68685-54-1
Record name Parconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061400597
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-(1)-1-((2-(2,4-Dichlorophenyl)-4-((prop-2-ynyloxy)methyl)-1,3-dioxolan-2-yl)methyl)-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068685541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-(±)-1-[[2-(2,4-dichlorophenyl)-4-[(prop-2-ynyloxy)methyl]-1,3-dioxolan-2-yl]methyl]-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z2Z19C8Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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